2',4',5',7'-Tetrabromofluorescein(2-)

Übersicht

Beschreibung

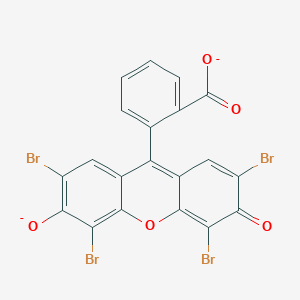

2',4',5',7'-tetrabromofluorescein(2-) is a carboxylic acid anion resulting from the removal of protons from the phenolic hydroxy group and the carboxy group of 2',4',5',7'-tetrabromofluorescein. It has a role as a fluorochrome. It is a phenolate anion and a member of benzoates. It is a conjugate base of a 2',4',5',7'-tetrabromofluorescein.

Wissenschaftliche Forschungsanwendungen

Fluorescent Dye in Biological Research

Fluorescent Labeling : 2',4',5',7'-Tetrabromofluorescein(2-) is widely used as a fluorescent dye in biological research. Its high quantum yield and stability under various conditions allow for effective labeling of biomolecules, enabling visualization in microscopy and flow cytometry applications. The compound's fluorescence can be excited by visible light, making it suitable for various imaging techniques.

Tissue Staining : This dye is also utilized for staining tissues in histological studies. It provides contrast against biological backgrounds, facilitating the observation of cellular structures and processes. The compound's ability to bind to proteins enhances its application in immunohistochemistry, where it aids in identifying specific antigens within tissue samples .

Photocatalysis and Organic Synthesis

Photocatalytic Reactions : Recent studies have highlighted the potential of 2',4',5',7'-Tetrabromofluorescein(2-) as a photocatalyst in organic synthesis. Its structural properties allow it to participate in photocatalytic reactions effectively, promoting transformations that are essential in developing new chemical entities. The dye's ability to absorb light and facilitate electron transfer makes it a candidate for applications in green chemistry .

Organic Photocatalytic Applications : The compound has been reported to enhance the efficiency of organic photocatalytic reactions due to its excellent absorption and emission properties. This makes it useful for synthesizing complex organic molecules under mild conditions, which is advantageous for reducing environmental impact .

Environmental Monitoring

Water Quality Assessment : 2',4',5',7'-Tetrabromofluorescein(2-) has applications in environmental science, particularly in monitoring water quality. Its fluorescence properties allow for the detection of contaminants and pollutants in water samples. The compound can be used as a tracer dye to study water flow patterns and assess the dispersion of pollutants .

Cosmetic and Pharmaceutical Applications

Cosmetic Formulations : In the cosmetic industry, 2',4',5',7'-Tetrabromofluorescein(2-) is employed as a colorant due to its vibrant hue and stability. It is incorporated into products such as lotions and creams, where its fluorescent properties can enhance visual appeal while serving functional roles like UV protection .

Pharmaceutical Uses : The compound's unique properties make it suitable for use in pharmaceuticals, particularly as a marker or tracer in drug delivery systems. Its ability to fluoresce allows researchers to track the distribution of drugs within biological systems, aiding in the development of targeted therapies .

Case Study 1: Fluorescent Imaging Techniques

A study demonstrated the effectiveness of 2',4',5',7'-Tetrabromofluorescein(2-) in fluorescent imaging of live cells. Researchers utilized this dye to label cellular components, allowing real-time observation of cellular dynamics under a fluorescence microscope. Results indicated that the dye provided high contrast and minimal photobleaching compared to traditional dyes.

Case Study 2: Environmental Tracing

In an environmental monitoring project, 2',4',5',7'-Tetrabromofluorescein(2-) was used as a tracer dye to study the movement of wastewater through a river system. The study revealed how effectively the dye could indicate flow patterns and identify areas of contamination, demonstrating its utility in environmental assessments.

Eigenschaften

IUPAC Name |

2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8Br4O5/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25/h1-6,25H,(H,27,28)/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXGXVQWEUFULR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H6Br4O5-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-26-5 | |

| Record name | 2-(2,4,5,7-tetrabromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.